
4-Iodo-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine is a chemical compound with the molecular formula C11H14INO2 and a molecular weight of 319.14 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a tetrahydropyran-2-yloxy group attached to a pyridine ring. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
The synthesis of 4-Iodo-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine involves several steps. One common method includes the reaction of 2-methyl-5-hydroxypyridine with tetrahydro-2H-pyran-2-yl chloride in the presence of a base to form the tetrahydropyran-2-yloxy derivative. This intermediate is then iodinated using iodine and a suitable oxidizing agent . The reaction conditions typically involve refluxing in an organic solvent such as acetone or dichloromethane.
Análisis De Reacciones Químicas
4-Iodo-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Iodo-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Iodo-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine involves its interaction with specific molecular targets. The iodine atom and the pyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The tetrahydropyran-2-yloxy group can enhance the compound’s solubility and stability, facilitating its biological activity .
Comparación Con Compuestos Similares
Similar compounds to 4-Iodo-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine include:
4-Iodo-2-methylpyridine: Lacks the tetrahydropyran-2-yloxy group, making it less soluble and stable.
2-Methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine: Lacks the iodine atom, reducing its reactivity in substitution reactions.
4-Iodo-2-methyl-5-hydroxypyridine: Lacks the tetrahydropyran-2-yloxy group, affecting its solubility and stability.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14INO2 |
|---|---|
Peso molecular |
319.14 g/mol |
Nombre IUPAC |
4-iodo-2-methyl-5-(oxan-2-yloxy)pyridine |
InChI |
InChI=1S/C11H14INO2/c1-8-6-9(12)10(7-13-8)15-11-4-2-3-5-14-11/h6-7,11H,2-5H2,1H3 |
Clave InChI |
RDCPVFTYYHIQKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=N1)OC2CCCCO2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


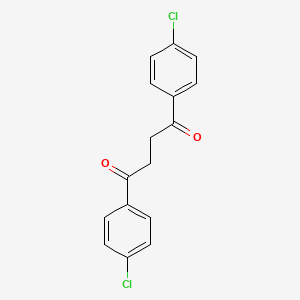
![4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)
![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672084.png)
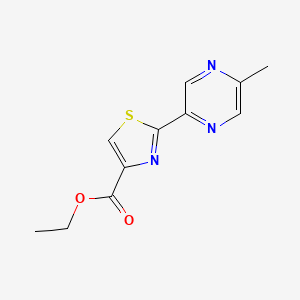
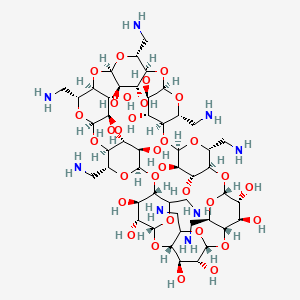
![Thieno[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B13672092.png)
![tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13672106.png)
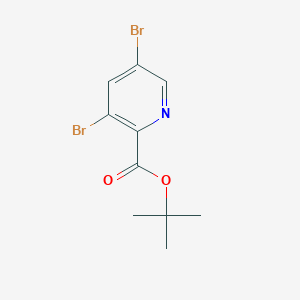
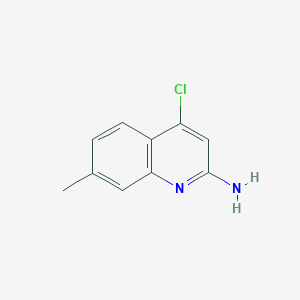


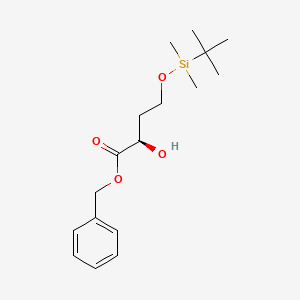
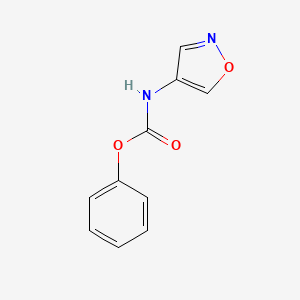
![[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13672147.png)
